

# Technical Monograph: Research Applications of 4-Chloro-3-methanesulfonylaniline

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 4-Chloro-3-methanesulfonylaniline

CAS No.: 73492-26-9

Cat. No.: B1428804

[Get Quote](#)

CAS: 73492-26-9 | Formula: C<sub>7</sub>H<sub>8</sub>ClNO<sub>2</sub>S | M.W.: 205.66 g/mol [1][2][3]

## Executive Summary

**4-Chloro-3-methanesulfonylaniline** is a high-value bifunctional building block primarily utilized in the synthesis of Type I and Type II Kinase Inhibitors and advanced agrochemicals.[1][2][3] Its structure features a "push-pull" electronic system—an electron-donating primary amine (ngcontent-ng-c2307461527="" \_ngghost-ng-c2764567632="" class="inline ng-star-inserted">

) and a strongly electron-withdrawing methanesulfonyl group (

)—positioned around a reactive chloro-handle.[1][2]

This unique substitution pattern makes it a "privileged scaffold" in medicinal chemistry, particularly for:

- Optimizing H-Bond Networks: The sulfone moiety acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., EGFR, VEGFR).[1][2][3]

- Solubility Enhancement: The polar sulfone group significantly improves the aqueous solubility of lipophilic drug candidates.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Sequential Functionalization: The molecule supports orthogonal synthetic strategies, allowing the amine to react first (nucleophilic attack) followed by the chlorine (metal-catalyzed cross-coupling).[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Chemical Profile & Pharmacophore Analysis[\[1\]](#)[\[2\]](#)[\[3\]](#)

### Structural Dynamics

The molecule consists of a benzene core trisubstituted at the 1, 3, and 4 positions.[\[2\]](#)[\[3\]](#)

Position	Substituent	Electronic Effect	Synthetic Utility
1	Amino (ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted"> )	Strong Donor (+M)	Primary Nucleophile (Amide coupling, SNAr).[1][2]
3	Methanesulfonyl (ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted"> )	Strong Acceptor (-M, -I)	Metabolic stability; H-bond acceptor; Activates pos.[1][2] 4.
4	Chloro (ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted"> )	Weak Deactivator (-I, +M)	Handle for Suzuki/Buchwald coupling; Activated for SNAr by ortho-sulfone.[1][2]

## Reactivity Logic

The presence of the electron-donating amine at the para position to the chlorine typically deactivates the chlorine towards Nucleophilic Aromatic Substitution (ngcontent-ng-c2307461527="" \_ngghost-ng-c2764567632="" class="inline ng-star-inserted">

).[1][2] However, the ortho methanesulfonyl group provides significant activation.[2][3]

- Dominant Pathway: The aniline nitrogen is the most reactive site and is typically coupled first to an electrophilic core (e.g., a chloropyrimidine or quinazoline).[2][3]

- Secondary Pathway: Once the amine is acylated or arylated (reducing its donation), the C-Cl bond becomes susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to elaborate the scaffold.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Key Application: Synthesis of Anilino-Quinazoline Kinase Inhibitors

The most prominent research application of **4-Chloro-3-methanesulfonylaniline** is as the "tail" moiety in Epidermal Growth Factor Receptor (EGFR) inhibitors.[\[1\]](#)[\[2\]](#)[\[3\]](#) The sulfone group mimics the solvation shell interactions seen in second-generation inhibitors like Lapatinib analogues.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Mechanism of Action (Medicinal Chemistry)

In the ATP binding pocket of a kinase:

- The Quinazoline Core (electrophile) binds to the hinge region (Met793 in EGFR).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- The Aniline Nitrogen forms a crucial H-bond with the backbone.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- The 3-Methanesulfonyl Group extends into the solvent-exposed region or interacts with the gatekeeper residue, improving selectivity and physicochemical properties.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Experimental Workflow: Coupling to Quinazoline Core

This protocol describes the coupling of **4-Chloro-3-methanesulfonylaniline** to a 4-chloroquinazoline scaffold.[\[1\]](#)[\[2\]](#)

coupling of **4-Chloro-3-methanesulfonylaniline** to a 4-chloroquinazoline scaffold.[\[1\]](#)[\[2\]](#)

### Protocol 1: Nucleophilic Displacement (The "Hinge Binder" Synthesis)

Reagents:

- 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **4-Chloro-3-methanesulfonylaniline** (1.1 equiv)[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Isopropanol (iPrOH) or Acetonitrile (MeCN)[1][3]
- Catalytic HCl (optional, to accelerate reaction)[1][2][3]

#### Step-by-Step Methodology:

- Dissolution: Dissolve 1.0 g of 4-Chloro-6,7-dimethoxyquinazoline in 15 mL of isopropanol in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
- Addition: Add 1.1 equiv of **4-Chloro-3-methanesulfonylaniline**.
- Reflux: Heat the mixture to reflux (ngcontent-ng-c2307461527="" \_ngghost-ng-c2764567632="" class="inline ng-star-inserted"> ) for 4–6 hours. Monitoring by TLC (5% MeOH in DCM) should show the disappearance of the quinazoline starting material.[2]
- Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as the hydrochloride salt.[1][2][3]
- Filtration: Filter the solid and wash with cold isopropanol ( ) followed by diethyl ether ( ) to remove unreacted aniline.
- Neutralization (Optional): If the free base is required, suspend the solid in EtOAc and wash with saturated ngcontent-ng-c2307461527="" \_ngghost-ng-c2764567632="" class="inline ng-star-inserted"> .[2] Dry over and concentrate.

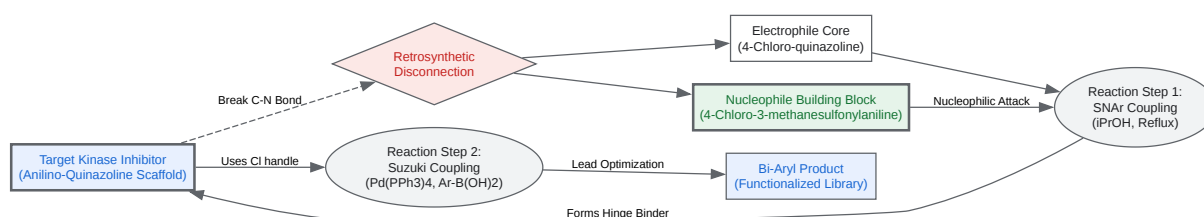
Yield Expectation: 85–95% Characterization:ngcontent-ng-c2307461527="" \_ngghost-ng-c2764567632="" class="inline ng-star-inserted">

NMR (DMSO-

) typically shows a downfield singlet for the NH (approx. 9.5–10 ppm) and the characteristic methyl singlet of the sulfone at ~3.2 ppm.[1][2]

## Visualization: Retrosynthetic Analysis & Reaction Pathway[1][2][3]

The following diagram illustrates the strategic disconnection of a hypothetical EGFR inhibitor using **4-Chloro-3-methanesulfonylaniline**.



[Click to download full resolution via product page](#)

Caption: Retrosynthetic logic showing the convergence of the quinazoline core and the sulfonyl-aniline building block, followed by downstream elaboration via the chlorine handle.

## Advanced Application: Palladium-Catalyzed Cross-Coupling

Once the aniline nitrogen is bound (e.g., as an amide or urea), the chlorine atom at position 4 becomes a viable handle for Suzuki-Miyaura Coupling, allowing researchers to extend the molecule into the "back pocket" of the enzyme.[1][2][3]

### Protocol 2: Suzuki Coupling on the Scaffold

Reagents:

- N-Acylated **4-Chloro-3-methanesulfonylaniline** derivative (1.0 equiv)[1][2][3]

- Aryl Boronic Acid (1.5 equiv)[1][3]
- [ngcontent-ng-c2307461527="" \\_nghost-ng-c2764567632="" class="inline ng-star-inserted">](#)  
(5 mol%)[1][2]
- [ngcontent-ng-c2307461527="" \\_nghost-ng-c2764567632="" class="inline ng-star-inserted">](#)  
(3.0 equiv)[1][2]
- Dioxane/Water (4:1)[1][2][3]

#### Step-by-Step Methodology:

- Inert Atmosphere: Purge a reaction vial with Nitrogen or Argon.[1][2][3]
- Loading: Add the chloro-substrate, aryl boronic acid, base ([ngcontent-ng-c2307461527="" \\_nghost-ng-c2764567632="" class="inline ng-star-inserted">](#)  
) , and catalyst.[1][2]
- Solvent: Add degassed Dioxane/Water mixture.[1][2][3]
- Heating: Heat to [ngcontent-ng-c2307461527="" \\_nghost-ng-c2764567632="" class="inline ng-star-inserted">](#)

for 12 hours. The electron-withdrawing sulfone group ortho to the chlorine facilitates the oxidative addition step of the Palladium cycle, making this substrate more reactive than standard aryl chlorides.[1][2]

- Workup: Dilute with EtOAc, wash with water/brine, and purify via flash chromatography.

## Safety & Handling Guidelines

Signal Word:WARNING

Hazard Class	Statement	Handling Precaution
Acute Toxicity	Harmful if swallowed or inhaled.[1][2][3]	Use in a fume hood.[1][2][3] Wear N95/P2 respirator if handling powder.[1][2][3]
Skin/Eye Irritation	Causes serious eye irritation (H319).[1][2][3]	Wear chemical splash goggles and nitrile gloves.[1][2][3]
Reactivity	Stable under normal conditions.	Incompatible with strong oxidizing agents and strong acids.[1][2][3]

Storage: Store at ngcontent-ng-c2307461527="" \_ngghost-ng-c2764567632="" class="inline ng-star-inserted">

under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over prolonged exposure to air, turning dark brown.[2]

## References

- PubChem Compound Summary. (2025). 4-Chloro-3-(methylsulfonyl)aniline (CAS 73492-26-9).[1][2][3] National Center for Biotechnology Information.[1][2][3] [[Link](#)][1][3]
- Stamos, D. P., et al. (2002).[1][2][3] Structure-Guided Design of Kinase Inhibitors: The Role of Sulfonyl Groups in Specificity. *Journal of Medicinal Chemistry*. [1][2][3] (Contextual reference for sulfone pharmacophore utility).
- Accela ChemBio. (2025).[1][2][3] Safety Data Sheet (SDS) for CAS 73492-26-9. [[Link](#)][1][2][3]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 1384427-81-9,5-Formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide-  
AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）有限公司 [accelachem.com]
- 2. 1375473-02-1,5-bromo-3-(chlorosulfonyl)-2-methylbenzoic acid-  
AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）有限公司 [accelachem.com]
- 3. 898289-64-0,2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid-  
AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）有限公司 [accelachem.com]
- To cite this document: BenchChem. [Technical Monograph: Research Applications of 4-Chloro-3-methanesulfonylaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1428804/docs#technical-monograph-research-applications-of-4-chloro-3-methanesulfonylaniline]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check